N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that combines an indole moiety with an oxazole ring. The presence of the bromine atom on the indole ring and the carboxamide group on the oxazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Bartoli reaction or the Fischer indole synthesis.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The brominated indole and the oxazole ring are coupled using reagents such as palladium catalysts in a Heck coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide may confer unique chemical and biological properties compared to its chloro and fluoro analogs .
Properties
Molecular Formula |
C16H16BrN3O2 |
---|---|
Molecular Weight |
362.22 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-10-15(11(2)22-19-10)16(21)18-6-8-20-7-5-12-3-4-13(17)9-14(12)20/h3-5,7,9H,6,8H2,1-2H3,(H,18,21) |
InChI Key |
UBRCMTDTZYSFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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